2-Methylbenzenesulfonic acid hydrate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

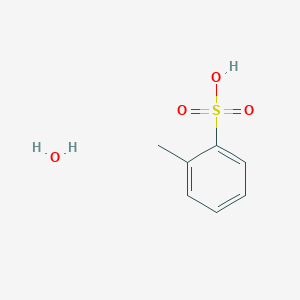

2-Methylbenzenesulfonic acid hydrate is typically synthesized by the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid as the sulfonating agent. The reaction involves the electrophilic aromatic substitution of the methyl group on the benzene ring, resulting in the formation of the sulfonic acid group.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar sulfonation process. The reaction is carried out in large reactors where toluene is mixed with concentrated sulfuric acid under controlled temperature and pressure conditions to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

2-Methylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted aromatic compounds .

科学的研究の応用

Organic Synthesis

2-Methylbenzenesulfonic acid is widely utilized as a catalyst in organic synthesis. It facilitates the formation of esters and ethers through its strong acidic nature, which activates substrates for further reactions. Its effectiveness in promoting nucleophilic substitutions and electrophilic additions makes it a valuable reagent in synthetic chemistry.

Biochemical Assays

In biochemical research, this compound serves as a critical reagent for enzyme studies and various assays. Its ability to activate substrates is essential for understanding enzyme kinetics and mechanisms. For instance, it has been employed in assays to study the catalytic behavior of various enzymes, enhancing the understanding of metabolic pathways.

Pharmaceutical Intermediates

The compound plays a significant role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives are often involved in drug development due to their biological activity. For example, it is used in synthesizing compounds that exhibit antimicrobial properties, making it valuable for developing new therapeutic agents.

Industrial Applications

In industry, 2-Methylbenzenesulfonic acid is employed in producing dyes, pigments, and surfactants. Its derivatives are crucial intermediates in manufacturing various colorants used in food and textiles. The compound's unique properties allow for the efficient synthesis of complex organic molecules necessary for these applications.

Comparative Analysis with Related Compounds

| Compound | Position of Sulfonic Acid | Biological Activity |

|---|---|---|

| 2-Methylbenzenesulfonic Acid | Ortho | Strong acid; used in synthesis |

| p-Toluenesulfonic Acid | Para | Similar catalytic properties |

| m-Toluenesulfonic Acid | Meta | Different reactivity profiles |

The ortho positioning of the sulfonic acid group in 2-Methylbenzenesulfonic acid enhances its hydrophobic character compared to its para and meta counterparts, affecting solubility and reactivity.

Case Study 1: Antimicrobial Activity

Research conducted by Takeuchi et al. (1958) demonstrated that derivatives of 2-Methylbenzenesulfonic acid exhibit significant antimicrobial properties against various bacterial strains. This study highlights the potential applications of these derivatives in developing new antimicrobial agents.

Case Study 2: Developmental Toxicity Assessment

A study assessing the developmental toxicity of 2-Methylbenzenesulfonic acid using animal models indicated that high concentrations could lead to adverse developmental outcomes. These findings underscore the importance of careful handling and regulation during industrial applications involving this compound.

作用機序

The mechanism of action of 2-Methylbenzenesulfonic acid hydrate involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can donate protons to facilitate the formation of reaction intermediates, thereby accelerating the reaction rate. In biological systems, its interaction with molecular targets like the Epidermal Growth Factor Receptor involves hydrogen bonding with specific amino acid residues, leading to inhibition of receptor activity.

類似化合物との比較

Similar Compounds

Benzenesulfonic acid: Similar in structure but lacks the methyl group.

p-Toluenesulfonic acid: Similar but with the sulfonic acid group in the para position relative to the methyl group.

Sulfanilic acid: Contains an amino group instead of a methyl group.

Uniqueness

2-Methylbenzenesulfonic acid hydrate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methyl group in the ortho position relative to the sulfonic acid group provides distinct steric and electronic effects, making it a valuable reagent in organic synthesis and research .

生物活性

2-Methylbenzenesulfonic acid hydrate, also known as 2-methylbenzenesulfonic acid, is an aromatic sulfonic acid that has garnered attention for its diverse biological activities. This compound is characterized by its sulfonic acid group attached to a methyl-substituted benzene ring, which imparts unique chemical properties. Understanding its biological activity is essential for its application in various fields, including pharmaceuticals and environmental chemistry.

- Chemical Formula : C₇H₈O₃S

- Molecular Weight : 172.20 g/mol

- CAS Number : 88-20-0

- Hydrate Form : The compound exists in a hydrated form, which affects its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains, revealing inhibitory effects comparable to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been explored in several cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, suggesting potential as an anticancer agent. However, the selectivity of its cytotoxicity requires further investigation to minimize adverse effects on healthy cells.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, particularly those involved in metabolic processes. For instance, it has shown inhibitory effects on carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in biological systems. This inhibition can have implications for drug design targeting metabolic disorders.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of 2-methylbenzenesulfonic acid against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an alternative antimicrobial agent .

- Cytotoxicity in Cancer Cells : Research conducted on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of 2-methylbenzenesulfonic acid hydrate resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours .

- Enzyme Inhibition Studies : Inhibition assays revealed that 2-methylbenzenesulfonic acid hydrate could inhibit carbonic anhydrase activity with an IC50 value of 1.5 mM, indicating its potential use in therapeutic applications targeting this enzyme .

Data Summary Table

特性

IUPAC Name |

2-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.H2O/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJOEUSYAMPBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。